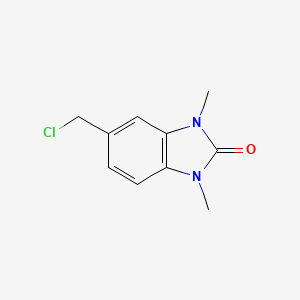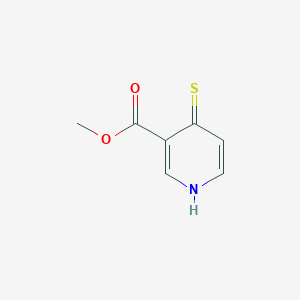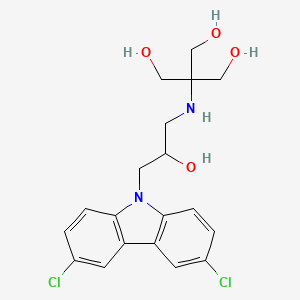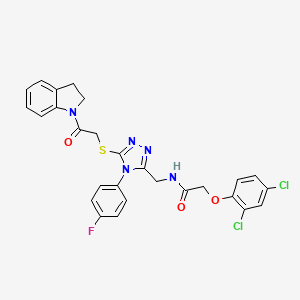
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the empirical formula C11H21N3O . It contains a piperazine ring and a piperidine ring, both of which are common structural motifs in pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 211.30 . It contains a piperazine ring and a piperidine ring, both of which are common structural motifs in pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.30 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Molecular Interaction Studies
Molecular interaction studies have been a significant area of application, particularly in understanding the interaction mechanisms with receptors. One study detailed the molecular interactions of a compound structurally related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research provided insights into the steric binding interactions with the receptor, contributing to antagonist activity analysis (Shim et al., 2002).
Anticancer and Antituberculosis Activity
Another crucial application is in the synthesis and evaluation of anticancer and antituberculosis activities. A study synthesized derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, demonstrating significant anticancer and antituberculosis activities. This research highlights the potential therapeutic applications of these derivatives in treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Pharmacological Applications
Pharmacological research involving this compound and its derivatives extends into various areas, including the development of novel therapeutic agents. For instance, compounds based on this chemical structure have been explored for their potential as G protein-coupled receptor antagonists, offering insights into the design of new drugs with specific receptor selectivity and potency (Romero et al., 2012).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been investigated for their effects on serotonin receptors, highlighting their potential in treating conditions like allodynia following spinal cord injury. This research underscores the therapeutic implications for pathological pain management (Colpaert et al., 2004).
Synthesis and Analytical Methods
Research has also focused on the synthesis and analytical characterization of this compound derivatives. For example, studies have developed methods for the efficient synthesis of antihistamines, demonstrating the versatility and applicability of these compounds in pharmaceutical synthesis (Narsaiah & Narsimha, 2011).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14-5-6-15(13-16(14)18)19-9-11-21(12-10-19)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLREBEAGPWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)

![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)


![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)